Acriflavina (clorhidrato)

Descripción general

Descripción

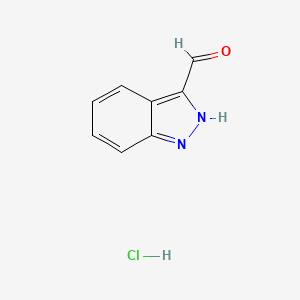

La acriflavina (clorhidrato) es un antiséptico tópico que se presenta como un polvo naranja o marrón. Se deriva de la acridina y es conocida por sus propiedades colorantes, que pueden irritar la piel y los ojos. Desarrollado en 1912 por Paul Ehrlich, se utilizó inicialmente durante la Primera Guerra Mundial para tratar la enfermedad del sueño y como antiséptico tópico .

Aplicaciones Científicas De Investigación

La acriflavina (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La acriflavina (clorhidrato) ejerce sus efectos intercalándose en el ADN, interrumpiendo los procesos de replicación y transcripción. También inhibe la actividad de ciertas enzimas, como las topoisomerasas, que son esenciales para la replicación del ADN. Además, se ha demostrado que inhibe el factor 1 alfa inducible por hipoxia (HIF-1α), que desempeña un papel en la respuesta celular a los bajos niveles de oxígeno .

Compuestos similares:

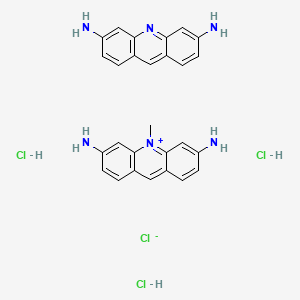

Proflavina: Otro derivado de la acridina utilizado como antiséptico.

Amsacrina: Un derivado de la acridina utilizado como agente anticancerígeno.

Quinacrina: Un derivado de la acridina utilizado como agente antimalárico y antiinflamatorio.

Singularidad de la acriflavina (clorhidrato): La acriflavina (clorhidrato) es única debido a su amplio espectro de actividades biológicas, incluyendo propiedades antibacterianas, antivirales, antimaláricas y antifúngicas. Su capacidad para intercalarse en el ADN e inhibir el HIF-1α la diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Acriflavine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which allows it to inhibit the replication of certain viruses and bacteria . Acriflavine hydrochloride interacts with enzymes such as topoisomerases I and II, which are involved in DNA replication and transcription . Additionally, it has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that regulates the response to low oxygen levels in cells .

Cellular Effects

Acriflavine hydrochloride has profound effects on various types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by blocking the papain-like protease (PLpro) enzyme, which is essential for viral replication . In cancer cells, acriflavine hydrochloride disrupts glucose metabolism and suppresses protective pathways regulated by HIF-1α, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the function of key enzymes and transcription factors .

Molecular Mechanism

The molecular mechanism of acriflavine hydrochloride involves its ability to bind to DNA and inhibit the activity of various enzymes. By intercalating with DNA, acriflavine hydrochloride prevents the replication and transcription of genetic material, thereby inhibiting the growth of viruses and bacteria . It also inhibits the activity of HIF-1α by preventing its dimerization, which is necessary for its function as a transcription factor . Additionally, acriflavine hydrochloride has been shown to inhibit the activity of topoisomerases I and II, further disrupting DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acriflavine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, acriflavine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that acriflavine hydrochloride can have lasting effects on cellular function, including sustained inhibition of viral replication and disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of acriflavine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of bacteria and viruses without causing significant toxicity . At higher doses, acriflavine hydrochloride can cause adverse effects, including irritation and toxicity . Studies have demonstrated that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Acriflavine hydrochloride is involved in various metabolic pathways, particularly those related to glucose metabolism. It has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in the regulation of glucose metabolism . By disrupting the function of PDK1, acriflavine hydrochloride affects the metabolic flux and levels of metabolites, leading to altered cellular energy production and metabolism .

Transport and Distribution

Within cells and tissues, acriflavine hydrochloride is transported and distributed through various mechanisms. It can bind to nucleic acids and proteins, facilitating its transport to different cellular compartments . The compound’s distribution is influenced by its ability to form non-covalent interactions with biomolecules, allowing it to accumulate in specific tissues and cells . Acriflavine hydrochloride’s localization and accumulation are also affected by factors such as pH and the presence of transporters .

Subcellular Localization

Acriflavine hydrochloride is primarily localized in the nuclei of cells, where it exerts its effects on DNA and transcription factors . The compound’s subcellular localization is directed by its ability to bind to nucleic acids and proteins, as well as by post-translational modifications that target it to specific compartments . Acriflavine hydrochloride’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its molecular targets to exert its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La acriflavina (clorhidrato) se sintetiza a partir de la acridina. El proceso implica la nitración de la acridina para formar 3,6-dinitroacridina, seguida de la reducción a 3,6-diaminoacridina. Este compuesto se metila luego para producir acriflavina. La forma clorhidrato se obtiene tratando la acriflavina con ácido clorhídrico .

Métodos de producción industrial: En entornos industriales, la acriflavina (clorhidrato) se purifica disolviéndola en agua, agitando con óxido de plata recién precipitado y lavado, y dejando que la mezcla repose durante la noche a 0 °C. Luego, la mezcla se filtra, y el pH del filtrado se ajusta a 7.0 con ácido clorhídrico antes de evaporar hasta sequedad .

Análisis De Reacciones Químicas

Tipos de reacciones: La acriflavina (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Puede reducirse para formar derivados diaminados.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes u otros electrófilos.

Principales productos formados:

Oxidación: Derivados oxidados de la acriflavina.

Reducción: Derivados diaminados.

Sustitución: Diversos compuestos de acriflavina sustituidos.

Comparación Con Compuestos Similares

Proflavine: Another acridine derivative used as an antiseptic.

Amsacrine: An acridine derivative used as an anticancer agent.

Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.

Uniqueness of Acriflavine (Hydrochloride): Acriflavine (hydrochloride) is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and antifungal properties. Its ability to intercalate into DNA and inhibit HIF-1α sets it apart from other similar compounds .

Propiedades

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAJKFSYJFBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69235-50-3 | |

| Record name | Acriflavine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)

![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)

![4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1501654.png)

![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)